molecular formula C14H16N4O4S B14945176 3-oxo-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

3-oxo-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Cat. No.: B14945176
M. Wt: 336.37 g/mol
InChI Key: LJSJWUDXOOBDJN-UHFFFAOYSA-N
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Description

3-oxo-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a complex organic compound with a unique structure that combines a pyrazole ring, a benzoxazine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the construction of the benzoxazine ring, and the introduction of the sulfonamide group. Each step requires specific reaction conditions, such as temperature, solvents, and catalysts, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-oxo-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfonamide derivatives, while reduction could produce various amine-containing compounds.

Scientific Research Applications

3-oxo-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and disease treatment.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-oxo-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-oxo-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide
  • 3-oxo-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)pentanamide

Uniqueness

Compared to similar compounds, 3-oxo-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H16N4O4S

Molecular Weight

336.37 g/mol

IUPAC Name

3-oxo-N-(1,3,5-trimethylpyrazol-4-yl)-4H-1,4-benzoxazine-6-sulfonamide

InChI

InChI=1S/C14H16N4O4S/c1-8-14(9(2)18(3)16-8)17-23(20,21)10-4-5-12-11(6-10)15-13(19)7-22-12/h4-6,17H,7H2,1-3H3,(H,15,19)

InChI Key

LJSJWUDXOOBDJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)NS(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3

Origin of Product

United States

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